

The Biological Activity of Mesoporphyrin IX Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Mesoporphyrin IX dihydrochloride				
Cat. No.:	B191820	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporphyrin IX is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocyclic ring of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. As a dihydrochloride salt, its solubility and utility in biological systems are enhanced. This technical guide provides an indepth overview of the biological activities of **Mesoporphyrin IX dihydrochloride**, with a focus on its antiviral, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activities

Mesoporphyrin IX dihydrochloride exhibits a range of biological effects, primarily stemming from its photosensitizing nature and its ability to interact with specific biological targets. Its key activities include:

- Antiviral Activity: Particularly effective against enveloped viruses through a photodynamic mechanism.
- Antimicrobial Activity: Demonstrates inhibitory effects against a variety of bacteria, often enhanced when complexed with metals like gallium.



- Enzyme Inhibition: Acts as a competitive inhibitor of ferrochelatase, a key enzyme in the heme biosynthesis pathway.
- G-Quadruplex DNA Interaction: Its derivatives, such as N-methyl mesoporphyrin IX, show a
 high affinity and selectivity for G-quadruplex DNA structures, which are implicated in cancer
 and other diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Mesoporphyrin IX and its derivatives.

Table 1: Antiviral Activity of Mesoporphyrin IX against Vesicular Stomatitis Virus (VSV)

Compound	Condition	IC50 (μM)	Reference
Mesoporphyrin IX	Non-photoactivated	~5	[1]
Mesoporphyrin IX	Photoactivated	~0.1	[1]

Table 2: Antimicrobial Activity of Gallium Mesoporphyrin IX (Ga-MPIX)

Microorganism	Condition	MIC (μM)	MBEC (µM)	Reference
Acinetobacter baumannii (MDR)	Planktonic	0.25 - 8	-	[2]
Acinetobacter baumannii (MDR)	Biofilm	-	8 - 32	[2]
Staphylococcus aureus	Planktonic	1.6 (as μg/mL)	-	[3]
Staphylococcus aureus (MRSA)	Planktonic	6.25 - 12.5 (as μg/mL)	-	[4]



Note: MIC (Minimum Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration), MDR (Multi-drug Resistant). Data for Ga-MPIX is presented as it is more extensively studied for its antimicrobial properties.

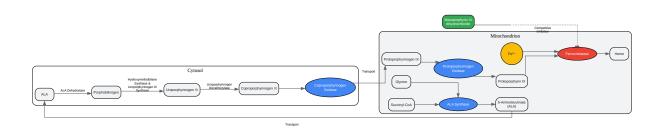
Table 3: G-Quadruplex DNA Binding Affinity of N-methyl Mesoporphyrin IX (NMM)

DNA Sequence	Conformation	Binding Stoichiometry (NMM:DNA)	Binding Constant (Ka)	Reference
Human telomeric DNA (Tel22)	Parallel	1:1	~1.0 × 105 M-1	[5]

Signaling Pathways and Mechanisms of Action Heme Biosynthesis Pathway Inhibition

Mesoporphyrin IX is a structural analog of protoporphyrin IX, the direct precursor of heme. This structural similarity allows it to act as a competitive inhibitor of ferrochelatase (EC 4.99.1.1), the terminal enzyme in the heme biosynthesis pathway. Ferrochelatase catalyzes the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring to form heme. By binding to the active site of ferrochelatase, Mesoporphyrin IX prevents the synthesis of heme, which can have significant downstream effects on cellular processes that rely on heme-containing proteins, such as cytochromes involved in cellular respiration. The N-methylated derivative, N-methyl mesoporphyrin IX, is a particularly potent inhibitor of this enzyme.[6][7][8][9]





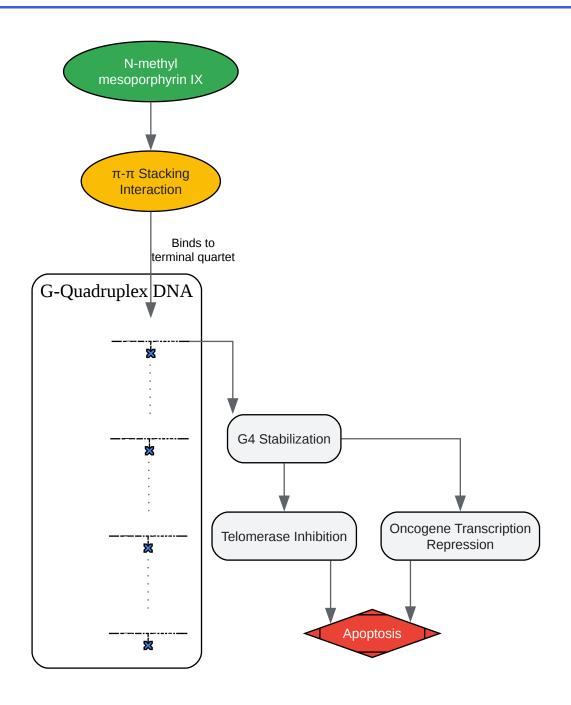
Click to download full resolution via product page

Heme Biosynthesis Pathway Inhibition by Mesoporphyrin IX.

Interaction with G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. The derivative N-methyl mesoporphyrin IX (NMM) has been shown to bind with high selectivity to parallel G-quadruplex DNA.[5] This binding stabilizes the G4 structure, which can interfere with the processes of DNA replication and transcription in cancer cells, ultimately leading to cell cycle arrest and apoptosis. The interaction typically involves π - π stacking of the porphyrin macrocycle with the terminal G-quartet of the G4 structure.





Click to download full resolution via product page

Interaction of N-methyl mesoporphyrin IX with G-Quadruplex DNA.

Experimental Protocols Photodynamic Inactivation of Vesicular Stomatitis Virus (VSV)

This protocol is adapted from studies on the photoactivated antiviral activity of porphyrins.[1]



Materials:

- Purified Vesicular Stomatitis Virus (VSV) particles
- Mesoporphyrin IX dihydrochloride stock solution
- Culture medium (e.g., DMEM) without fetal bovine serum (FBS)
- 96-well plates
- Fluorescent lamp (e.g., 30-W with a luminous emittance of 2,000 lx)
- BHK-21 cells for plaque assay

Procedure:

- Prepare serial dilutions of Mesoporphyrin IX dihydrochloride in culture medium without FBS to achieve the desired final concentrations.
- In a 96-well plate, incubate purified VSV particles with the different concentrations of Mesoporphyrin IX for 1 hour in the dark at room temperature.
- Following incubation, expose the samples to light from the fluorescent lamp positioned 10 cm from the plate for a defined period (e.g., 1 hour).
- Perform a plaque assay using BHK-21 cells to determine the viral titer of the treated and control samples.
- Calculate the 50% inhibitory concentration (IC50) by performing a nonlinear regression analysis of the viral titer data.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Measurement of ferrochelatase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Deferiprone and Gallium-Protoporphyrin Have the Capacity to Potentiate the Activity of Antibiotics in Staphylococcus aureus Small Colony Variants [frontiersin.org]
- 5. Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Inhibition of ferrochelatase by N-methylprotoporphyrin IX is not accompanied by deltaaminolevulinic acid synthetase induction in chick embryo liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of Mesoporphyrin IX Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191820#biological-activity-of-mesoporphyrin-ix-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com